molecular formula C16H17NO B312495 N-(3,4-dimethylphenyl)-2-methylbenzamide

N-(3,4-dimethylphenyl)-2-methylbenzamide

Cat. No.: B312495
M. Wt: 239.31 g/mol
InChI Key: GHPFEHMFBNHVLQ-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-methylbenzamide (C₁₅H₁₅NO, molecular weight: 225.28 g/mol) is a substituted benzamide derivative featuring a 3,4-dimethylphenyl group attached to the amide nitrogen and a methyl group at the ortho position of the benzoyl ring. Its synthesis typically involves the reaction of 2-methylbenzoyl chloride with 3,4-dimethylaniline. The compound crystallizes in an orthorhombic system (space group Pbca) with unit cell parameters a = 9.1082 Å, b = 9.8123 Å, and c = 28.5126 Å . Key structural features include:

  • Anti-conformation: The N–H bond is anti-periplanar to the meta-methyl substituent on the aniline ring, a conformation shared with N-(3,4-dichlorophenyl)benzamide (N34DCPBA) .
  • Hydrogen bonding: Molecules form columnar structures along the a-axis via N–H⋯O hydrogen bonds (N–O distance: 2.986 Å), influencing packing and solubility .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-8-9-14(10-13(11)3)17-16(18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H,17,18)

InChI Key

GHPFEHMFBNHVLQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)benzamide (N34DCPBA)

  • Substituent effects : Replacing chlorine atoms (N34DCPBA) with methyl groups (N34DMPBA) reduces electronegativity and enhances lipophilicity (logP increases by ~1.5 units).
  • Conformational similarity : Both compounds exhibit anti-conformation of the N–H bond relative to the meta-substituent .
  • Bioactivity : Chlorinated analogs like N34DCPBA are often explored for antimicrobial applications, while methyl-substituted derivatives may prioritize solubility-lipophilicity balance for pharmaceutical use.

Mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide)

  • Structural differences : Mepronil features an isopropoxy group at the meta position instead of dimethyl substituents.
  • Applications: Mepronil is a commercial fungicide, highlighting how electron-withdrawing groups (e.g., isopropoxy) can enhance pesticidal activity .

3,4-Dimethyl-N-[4-(Thiazol-2-ylsulfamoyl)phenyl]benzamide

  • Functional groups : The addition of a thiazole sulfonamide moiety introduces hydrogen-bonding and π-stacking capabilities.
  • Solubility and reactivity : The sulfonamide group increases water solubility but may reduce membrane permeability compared to N34DMPBA. Thiazole rings also enable coordination with metal ions, expanding utility in catalysis or metallodrug design .

N-(Dimethylphenyl)hydrazinecarbothioamides

  • Bioactivity insights : Compounds with 3,4-dimethylphenyl substituents demonstrate potent antioxidant activity (IC₅₀ < 5 µM) and anticancer effects against MCF-7 cells (IC₅₀ = 0.8 µM for analog 6). This suggests that N34DMPBA’s dimethyl groups could similarly enhance bioactivity by improving lipophilicity and target binding .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Hydrogen Bonding Applications
N-(3,4-Dimethylphenyl)-2-methylbenzamide C₁₅H₁₅NO 2-Me (benzoyl), 3,4-Me₂ (aniline) N–H⋯O (2.986 Å) Crystallography, Drug design
N34DCPBA C₁₃H₉Cl₂NO 3,4-Cl₂ (aniline) N–H⋯O (3.012 Å) Antimicrobial research
Mepronil C₁₇H₁₇NO₂ 3-iso-propoxyphenyl N–H⋯O (2.94 Å) Fungicide
Thiazole sulfonamide derivative C₂₄H₂₃N₃O₃S₂ Thiazole sulfonamide Multiple S–H⋯N/O Catalysis, Metallodrugs
N-(2,5-Dimethylphenyl)hydrazinecarbothioamide C₁₀H₁₃N₃S 2,5-Me₂ (phenyl), hydrazine N–H⋯S (3.11 Å) Anticancer agents

Key Research Findings

  • Conformational flexibility : Anti-conformation in N34DMPBA stabilizes intermolecular hydrogen bonding, critical for crystal engineering .
  • Lipophilicity vs. bioactivity : Dimethyl groups enhance membrane permeability but may require balancing with polar substituents for optimal drug-likeness .
  • Divergent applications : While chlorinated analogs (N34DCPBA) suit agrochemicals, methylated benzamides like N34DMPBA show promise in medicinal chemistry due to tunable hydrophobicity .

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